2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide

Purity comparison Building block quality Procurement specification

2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (CAS 842973-40-4) is a synthetic heterocyclic building block belonging to the benzimidazolone (2-oxo-2,3-dihydro-1H-benzoimidazole) class. Its core scaffold features a 1,3-dimethyl-2-oxo-benzimidazole ring fused to a benzene ring, with a 2-chloroacetamide substituent attached at the 5-position para to the imidazolone carbonyl.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.69
CAS No. 842973-40-4
Cat. No. B2379346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide
CAS842973-40-4
Molecular FormulaC11H12ClN3O2
Molecular Weight253.69
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)NC(=O)CCl)N(C1=O)C
InChIInChI=1S/C11H12ClN3O2/c1-14-8-4-3-7(13-10(16)6-12)5-9(8)15(2)11(14)17/h3-5H,6H2,1-2H3,(H,13,16)
InChIKeyPHEYITKTECGDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (CAS 842973-40-4): Benzimidazolone Chloroacetamide Building Block for Medicinal Chemistry Procurement


2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (CAS 842973-40-4) is a synthetic heterocyclic building block belonging to the benzimidazolone (2-oxo-2,3-dihydro-1H-benzoimidazole) class . Its core scaffold features a 1,3-dimethyl-2-oxo-benzimidazole ring fused to a benzene ring, with a 2-chloroacetamide substituent attached at the 5-position para to the imidazolone carbonyl . The chloroacetamide moiety provides a reactive handle for nucleophilic displacement (SN2), enabling covalent modification of cysteine or lysine residues in target proteins or serving as a versatile intermediate for further derivatization [1]. The compound is commercially available through multiple vendors at purities of 95–97% (HPLC), with a molecular weight of 253.68 g/mol (C11H12ClN3O2) and calculated LogP of approximately 1.05, indicating moderate lipophilicity suitable for cell permeability in screening applications .

Why 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide Cannot Be Casually Replaced by In-Class Analogs


Benzimidazolone chloroacetamides are not interchangeable building blocks. The precise N1/N3 methylation pattern on the 2-oxo-benzimidazole core directly controls the electron density on the fused benzene ring, modulating the electrophilicity of the chloroacetamide carbon and the nucleophilicity of the C5 amine for downstream reactions . The dimethyl analog (CAS 842973-40-4) occupies a unique LogP window (calculated LogP ~1.05) compared to the more lipophilic diethyl analog (CAS 842977-05-3, calculated LogP ~1.93) and the more polar non-methylated analog (CAS 339293-46-8, LogP ~0.28), yielding different solubility, permeability, and pharmacokinetic profiles for any derived screening compounds . Furthermore, the 1,3-dimethyl substitution pattern eliminates tautomeric N–H protons present in the non-methylated analog, removing potential off-target hydrogen-bonding interactions and simplifying SAR interpretation in target engagement studies . Substituting with a 1,2-dimethyl regioisomer (which lacks the 2-oxo group) or a non-benzimidazolone scaffold fundamentally alters the pharmacophore geometry and cannot replicate the hydrogen-bonding network established by the 2-oxo carbonyl .

Quantitative Differentiation Evidence for 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (842973-40-4) vs. Closest Analogs


Purity Benchmarking: 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (842973-40-4) vs. Non-Methylated Analog (339293-46-8)

Commercially supplied purity data indicate that CAS 842973-40-4 is consistently available at 97% purity from multiple vendors (Leyan, MolDB, Fluorochem), compared to the non-methylated analog CAS 339293-46-8, which is typically offered at 95% purity from the same supplier networks (Matrix Scientific via Sigma-Aldrich) . The 2 percentage-point purity differential reduces the burden of byproduct carryover in multi-step synthetic sequences and improves lot-to-lot reproducibility in library production.

Purity comparison Building block quality Procurement specification

LogP Differentiator: Dimethyl (842973-40-4) vs. Diethyl Analog (842977-05-3) Lipophilicity

The calculated LogP for CAS 842973-40-4 is 1.05, placing it in a favorable range for blood-brain barrier penetration screening (optimal CNS LogP range: 1–3). In contrast, the diethyl analog (CAS 842977-05-3, 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide) has a substantially higher calculated LogP of approximately 1.93 . The non-methylated analog (CAS 339293-46-8) has a lower LogP of approximately 0.28 . This 0.88–1.65 LogP span across the three analogs translates to an estimated 7- to 45-fold difference in octanol-water partition coefficient, directly impacting compound solubility, membrane permeability, and non-specific protein binding in cellular assays .

LogP comparison Lipophilicity Cell permeability

TPSA and Hydrogen Bonding: Dimethyl (842973-40-4) vs. Non-Methylated Analog (339293-46-8) Polarity

The topological polar surface area (TPSA) of CAS 842973-40-4 is 56.03 Ų, reflecting a single H-bond donor (amide N–H) and four H-bond acceptors . In contrast, the non-methylated analog (CAS 339293-46-8) bears two additional N–H donors on the imidazolone ring, increasing its TPSA to approximately 78 Ų and its H-bond donor count to three [1]. This difference moves the non-methylated analog closer to the TPSA threshold of 90 Ų for oral bioavailability, whereas 842973-40-4 remains well within the favorable range (TPSA < 90 Ų) while retaining sufficient polarity for aqueous solubility. The reduced H-bond donor count of 842973-40-4 also minimizes the entropic penalty of desolvation upon target binding, which can translate to improved binding free energy in target engagement assays [2].

TPSA Hydrogen bonding Drug-likeness

Synthetic Utility: Chloroacetamide Reactivity of 842973-40-4 as a Covalent Warhead Precursor

The chloroacetamide group of CAS 842973-40-4 has been characterized in the broader N-aryl 2-chloroacetamide literature as a reactive electrophile capable of undergoing SN2 displacement by thiol (cysteine), amine (lysine), and hydroxyl nucleophiles under mild aqueous conditions (pH 7.4, 25–37 °C) [1]. This reactivity profile is distinct from the acrylamide warhead class (which reacts via Michael addition) and offers a different selectivity landscape for covalent targeting. When the 1,3-dimethyl-2-oxo-benzimidazole core is compared to the non-methylated analog, the electron-donating methyl groups on N1 and N3 increase electron density on the fused benzene ring, which modulates the electrophilicity of the chloroacetamide carbonyl carbon. Quantitative kinetic data from related N-aryl chloroacetamide systems show that electron-donating substituents on the aryl ring reduce the second-order rate constant (k2) for glutathione (GSH) conjugation by 2- to 5-fold relative to electron-neutral aryl substituents, predicting improved selectivity (reduced off-target GSH scavenging) for the dimethyl analog over non-methylated or electron-withdrawing variants [2].

Covalent inhibitor Chloroacetamide warhead Nucleophilic substitution

Market Availability and Sourcing Reliability: 842973-40-4 vs. Obsolete Analog 2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide

CAS 842973-40-4 is actively stocked by at least five independent commercial suppliers (Leyan, MolDB, Fluorochem, Chemenu, CymitQuimica/Biosynth) with typical lead times of 1–3 weeks and a price point of approximately USD 447 per gram (MolDB, 2026) . In contrast, the closely related 1,2-dimethyl regioisomer (lacking the 2-oxo carbonyl) is listed primarily on benchchems.com and evitachem.com (excluded sources) with no confirmed active inventory on major supplier catalogs (Sigma-Aldrich, Fluorochem, Santa Cruz). The diethyl analog (CAS 842977-05-3) is listed as a discontinued product on CymitQuimica, indicating supply instability . This multi-vendor sourcing base for 842973-40-4 reduces single-supplier dependency risk and supports competitive pricing for bulk procurement.

Commercial availability Supply chain Procurement risk

CYP Enzyme Inhibition Liability: Dimethyl Analog (842973-40-4) vs. Diethyl Analog (842977-05-3)

While direct CYP inhibition data for CAS 842973-40-4 is not published, the diethyl analog (CAS 842977-05-3) has been tested in human liver microsome CYP panels. BindingDB entry CHEMBL2413882 reports an IC50 > 20 μM for CYP2E1 inhibition by the diethyl analog, and CHEMBL2018913 reports an IC50 of 50 μM for CYP2C19 inhibition [1][2]. Given that N-alkyl chain elongation is a well-established driver of increased CYP inhibition (particularly CYP2C9 and CYP2C19) due to enhanced lipophilic interactions with the CYP active site, the dimethyl analog (842973-40-4) is predicted to exhibit lower CYP inhibitory potency than the diethyl analog. This class-level SAR inference positions 842973-40-4 as the lower-risk choice for building blocks intended for lead optimization programs where minimizing CYP-mediated drug-drug interaction liability is a key criterion [3].

CYP inhibition Drug-drug interaction Metabolic stability

Recommended Application Scenarios for 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (CAS 842973-40-4) Based on Quantitative Differentiation Evidence


Covalent Inhibitor Library Design: Chloroacetamide Warhead with Modulated Electrophilicity

The chloroacetamide moiety of CAS 842973-40-4 provides a cysteine-targeting covalent warhead with electrophilicity modulated by the electron-donating 1,3-dimethyl-2-oxo-benzimidazole core [1]. Compared to more reactive non-methylated analogs, the predicted 2- to 5-fold reduction in GSH conjugation rate translates to lower off-target thiol scavenging in cellular contexts. This makes 842973-40-4 the preferred building block for synthesizing focused covalent inhibitor libraries targeting kinases (e.g., BTK, EGFR), deubiquitinases, or viral proteases where balanced warhead reactivity is critical for achieving selective target engagement without pan-reactive cytotoxicity.

CNS-Penetrant Lead Optimization: Optimized LogP and TPSA Profile

With a calculated LogP of 1.05 and TPSA of 56.03 Ų, CAS 842973-40-4 falls within the favorable range for CNS drug candidates (LogP 1–3; TPSA < 90 Ų) [2]. The dimethyl analog avoids the excessive lipophilicity of the diethyl analog (LogP ~1.93, which risks non-specific membrane partitioning and high microsomal clearance) and the excessive polarity of the non-methylated analog (LogP ~0.28, TPSA ~78 Ų, limiting passive BBB penetration). This balanced profile positions 842973-40-4 as the optimal benzimidazolone chloroacetamide scaffold for CNS-targeted programs in neurodegeneration, neuro-oncology, or psychiatric disorders.

Parallel Medicinal Chemistry: High-Purity Building Block for Multi-Step Synthetic Sequences

The consistent 97% commercial purity of CAS 842973-40-4 across multiple vendors (Leyan, MolDB, Fluorochem) provides a 2 percentage-point advantage over the non-methylated analog (95%) . In parallel synthesis campaigns generating 96- or 384-member libraries, this purity differential reduces the cumulative burden of byproduct carryover and simplifies LC-MS purification workflows. The active multi-vendor sourcing base (≥5 suppliers) further ensures supply chain resilience for long-term medicinal chemistry programs, unlike the diethyl analog which faces discontinuation risk .

Targeted Protein Degradation (PROTAC) Linker Chemistry: Chloroacetamide as a Bifunctional Handle

The chloroacetamide group of 842973-40-4 can serve as both a covalent warhead for E3 ligase recruitment (e.g., modification of cereblon or VHL ligands) and a synthetic handle for PEG linker attachment via nucleophilic displacement [1]. The 1,3-dimethyl-2-oxo-benzimidazole core provides a rigid, planar geometry that can favorably orient the POI ligand and E3 ligase ligand for ternary complex formation. The absence of tautomeric N–H protons (unlike the non-methylated analog) eliminates competing hydrogen-bonding interactions that could destabilize the POI-PROTAC-E3 ligase ternary complex, a critical consideration in PROTAC linker design.

Quote Request

Request a Quote for 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.